LY2874455 - 1254473-64-7

LY2874455

Catalog Number: EVT-287344
CAS Number: 1254473-64-7
Molecular Formula: C21H19Cl2N5O2
Molecular Weight: 444.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol, designated as LY2874455, is a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) []. This molecule demonstrates biological activity against all four FGFR subtypes: FGFR1, FGFR2, FGFR3, and FGFR4 []. LY2874455 exhibits this inhibitory activity with similar potency across all four FGFRs in biochemical assays []. In scientific research, LY2874455 serves as a valuable tool for investigating the roles of FGFR signaling pathways in various biological processes and disease models [, , , , , , , , , , , , , , ].

Future Directions
  • Clinical Development: While LY2874455 has shown promise in preclinical settings, further clinical trials are necessary to evaluate its safety, efficacy, and optimal dosing in humans for various cancer types [].
  • Biomarker Development: Identifying predictive biomarkers that can stratify patients who are most likely to benefit from LY2874455 treatment is crucial for optimizing its clinical application [, ].
  • Combination Therapies: Exploring the efficacy of LY2874455 in combination with other therapeutic agents, such as chemotherapy, other targeted therapies, or immunotherapy, could lead to more effective treatment strategies [, , ].
  • Investigating Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of acquired resistance to LY2874455 and to develop strategies to overcome or prevent such resistance [, ].
  • Exploring New Applications: Investigating the potential of LY2874455 in other disease models where FGFR signaling plays a significant role, such as fibrotic diseases or inflammatory disorders, could uncover novel therapeutic applications [, ].

NVP-BGJ398 (Infigratinib)

Compound Description: NVP-BGJ398, also known as infigratinib, is a potent and selective pan-FGFR inhibitor []. Like LY2874455, it targets FGFR1-3 and demonstrates antitumor activity.

Lenvatinib

Compound Description: Lenvatinib is a multi-kinase inhibitor that targets FGFR1-4, vascular endothelial growth factor receptors (VEGFR) 1-3, platelet-derived growth factor receptor (PDGFR) α, and KIT []. It is approved for the treatment of various cancers, including hepatocellular carcinoma.

Relevance: While both lenvatinib and LY2874455 inhibit FGFRs, lenvatinib possesses a broader target profile [, ]. In a preclinical study on hepatocellular carcinoma patient-derived xenograft models, lenvatinib showed potent antitumor activity across various models, while LY2874455 failed to demonstrate efficacy in one model []. This difference in activity may be attributed to lenvatinib's broader kinase inhibition profile compared to LY2874455.

Dovitinib

Compound Description: Dovitinib is a multi-kinase inhibitor targeting FGFRs, colony stimulating factor 1 receptor (CSF1R), VEGFR2, and other kinases []. It has been investigated for its potential in treating various cancers.

Relevance: Both dovitinib and LY2874455 share FGFR as a common target, but dovitinib also inhibits other kinases involved in tumor growth and survival, including CSF1R and VEGFR2 [, ]. This broader activity profile might contribute to differences in their clinical applications and toxicity profiles.

ENMD-2076

Compound Description: ENMD-2076 is an FGFR inhibitor [].

AZD4547

Compound Description: AZD4547 is an FGFR1/2/3 inhibitor [].

Relevance: AZD4547 and LY2874455 both inhibit FGFR, but LY2874455 demonstrates activity against all four FGFR subtypes, while AZD4547 is selective for FGFR1/2/3 [, ]. This difference in target selectivity may lead to variations in their clinical applications and potential side effects.

Ponatinib

Compound Description: Ponatinib is a multi-kinase inhibitor targeting FGFRs, as well as other kinases like BCR-ABL, VEGFR, and PDGFR [].

Relevance: Both ponatinib and LY2874455 inhibit FGFR, but ponatinib possesses a broader spectrum of kinase inhibition, potentially affecting its therapeutic applications and safety profiles [, ].

Abemaciclib

Compound Description: Abemaciclib is a CDK4/6 inhibitor that disrupts the cell cycle by inhibiting the cyclin-dependent kinases CDK4 and CDK6 [].

Relevance: Although abemaciclib does not directly target FGFR, it has demonstrated synergy with LY2874455 in overcoming gefitinib resistance in NSCLC cells with FGF3/4/19/CCND1 amplification []. This highlights the potential for combination therapy with LY2874455 and agents targeting downstream or parallel pathways implicated in FGFR-driven cancers.

PD173074

Compound Description: PD173074 is a selective FGFR inhibitor [].

Overview

LY2874455 is a selective inhibitor of fibroblast growth factor receptors (FGFRs) that has demonstrated significant antitumor activity across various cancer models. It is particularly noted for its ability to inhibit the phosphorylation of FGFRs, which are implicated in numerous malignancies due to their role in cell proliferation and survival pathways. The compound is classified as a small molecule drug with a specific focus on targeting FGFR signaling pathways.

Source and Classification

LY2874455 was developed as part of research efforts aimed at creating targeted therapies for cancers associated with aberrant FGFR signaling. It is classified under the category of kinase inhibitors, specifically targeting the FGFR family, which includes FGFR1, FGFR2, and FGFR3. The compound has been assigned the CAS number 1254473-64-7 and is recognized for its potential therapeutic applications in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2874455 involves several key steps, utilizing various chemical reactions to construct its molecular framework. The process typically includes:

  1. Starting Materials: High-grade commercial reagents such as anhydrous potassium carbonate and specific substituted benzaldehydes.
  2. Reaction Conditions: Reactions are often conducted in dry dimethylformamide (DMF) under controlled temperatures, typically around 80 °C to 130 °C, depending on the specific step.
  3. Purification: Post-reaction mixtures are purified using column chromatography techniques with solvents like dichloromethane and methanol to isolate the desired product .

The detailed synthetic pathway involves multiple reaction stages, including nucleophilic substitutions and condensation reactions, leading to the formation of the final compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY2874455 can be represented by its chemical formula, which reflects its complex arrangement of atoms. The compound features several functional groups that contribute to its biological activity:

  • Chemical Formula: C19_{19}H22_{22}ClN3_{3}O
  • Molecular Weight: Approximately 345.85 g/mol
  • Structural Characteristics: The structure includes a chlorophenyl moiety and a piperazine ring, essential for its binding affinity to FGFRs.

The three-dimensional conformation of LY2874455 plays a crucial role in its interaction with target proteins, influencing its efficacy as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

LY2874455 undergoes various chemical reactions that are critical for its function as an FGFR inhibitor:

  1. Phosphorylation Inhibition: The primary mechanism involves blocking the phosphorylation of tyrosine residues on FGFRs, which is pivotal for downstream signaling pathways.
  2. Cellular Assays: In vitro studies demonstrate that LY2874455 effectively inhibits FGF-induced Erk phosphorylation in cell lines expressing different FGFRs, showcasing its specificity and potency .

The compound's reactivity profile indicates that it can selectively target FGFRs without significantly affecting other kinases, making it a promising candidate for further clinical development.

Mechanism of Action

Process and Data

The mechanism by which LY2874455 exerts its effects involves several steps:

  1. Binding Affinity: LY2874455 binds to the ATP-binding site of FGFRs, preventing ATP from interacting with the receptor.
  2. Signal Transduction Blockade: By inhibiting FGFR activation, LY2874455 disrupts downstream signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival.
  3. Antitumor Activity: This blockade leads to reduced tumor cell growth and increased apoptosis in cancer cells that rely on FGFR signaling for survival .

Data from preclinical studies indicate that LY2874455 shows significant efficacy in xenograft models of cancer, reinforcing its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY2874455 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 22.2 mg/mL.
  • Stability: The compound maintains stability under various conditions, making it suitable for formulation into pharmaceutical preparations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties are essential for optimizing formulations for clinical trials and potential therapeutic applications .

Applications

Scientific Uses

LY2874455 has been primarily investigated for its applications in oncology:

  1. Cancer Treatment: It shows promise in treating cancers characterized by aberrant FGFR signaling, such as non-small cell lung cancer (NSCLC), gastric cancer, and multiple myeloma.
  2. Combination Therapies: Research indicates potential benefits when used in combination with other agents like abemaciclib to enhance therapeutic outcomes against tumors with complex genetic profiles involving FGFR amplifications .
  3. Research Tool: Beyond therapeutic applications, LY2874455 serves as a valuable tool in research settings to elucidate the roles of FGFR signaling in cancer biology.
Introduction to FGFR Signaling and LY2874455

Fibroblast Growth Factor Receptors (FGFRs) in Oncogenesis and Disease Pathogenesis

The fibroblast growth factor receptor (FGFR) family comprises four receptor tyrosine kinases (FGFR1-4) that regulate essential cellular processes including proliferation, differentiation, and survival. These single-pass transmembrane proteins feature extracellular ligand-binding domains, transmembrane segments, and intracellular tyrosine kinase domains [3] [6]. FGFR activation occurs through binding of fibroblast growth factors (FGFs), facilitated by heparan sulfate co-receptors, leading to receptor dimerization and transphosphorylation. This triggers downstream signaling cascades including Ras/MAPK, PI3K/AKT, and PLCγ pathways, which collectively promote oncogenic processes when dysregulated [3] [6] [9].

FGFR pathway aberrations occur in approximately 1.9-7.1% of human cancers, with varying prevalence across tumor types. Urothelial carcinoma exhibits the highest frequency (14.8-32%), followed by colorectal cancer (31%), gastric cancer (16.8-25.6%), and breast cancer (12.6-18%) [3] [6]. These molecular alterations manifest as three principal oncogenic mechanisms:

  • Gene Amplification: The most common aberration (53.7-66% of FGFR alterations), particularly affecting FGFR1 in breast and squamous lung cancers. FGFR1 amplification occurs in approximately 10% of breast cancers and 19% of lung squamous cell carcinomas, where it drives ligand-dependent signaling and correlates with poor prognosis and reduced overall survival [3] [6]. FGFR2 amplification in gastric cancer demonstrates similar clinical implications, with high-level amplification (FISH ratio >5) causing FGFR hyperactivation through increased autophosphorylation [6].

  • Point Mutations: Accounting for 26-38.8% of FGFR aberrations, these mutations induce constitutive receptor activation. Tumor-specific hotspot mutations include FGFR3 S249C in bladder cancer (targetable by erdafitinib) and FGFR2 S252W/N549K in endometrial carcinoma [3] [6]. Notably, FGFR1 mutations (N546K, K656E) occur in approximately 21% of H3K27M-mutant diffuse midline gliomas [6].

  • Gene Fusions: Representing 5.6-8% of FGFR alterations, these chromosomal rearrangements create chimeric proteins with ligand-independent kinase activity. Multiple fusion partners have been identified across tumor types, offering additional therapeutic targets [3] [6].

Table 1: Prevalence of FGFR Aberrations in Human Cancers

Aberration TypeFrequency (%)Primary Tumor AssociationsKey Clinical Implications
Amplification (Overall)53.7-66Breast, lung SqCC, gastricPoor prognosis, reduced OS
FGFR1 Amplification49-56.8Breast cancer (10%), lung SqCC (19%)Shorter OS (58.6 vs 80 months)
FGFR2 Amplification14.2-19Gastric cancer (5-16.8%)High-level amp: FISH ratio >5
Mutations (Overall)26-38.8Bladder, endometrial, gliomasConstitutive activation
FGFR3 Mutations17.7-26Bladder cancer (hotspots)FDA-approved target
Fusions/Rearrangements5.6-8Cholangiocarcinoma, gliomasLigand-independent signaling

Emergence of FGFR-Tyrosine Kinase Inhibitors (TKIs) in Targeted Cancer Therapy

The molecular characterization of FGFR-driven oncogenesis has catalyzed development of FGFR-targeted therapies. Current FGFR tyrosine kinase inhibitors fall into two main categories: multi-kinase inhibitors with anti-FGFR activity (e.g., lenvatinib, ponatinib) and selective FGFR inhibitors designed for enhanced specificity [3] [6]. Selective inhibitors are further classified as isoform-specific or pan-FGFR inhibitors, with the latter simultaneously targeting FGFR1-4 to overcome tumor heterogeneity and compensatory signaling [4] [9].

LY2874455 emerged as a next-generation pan-FGFR inhibitor addressing limitations of earlier compounds like BGJ398 (infigratinib). While BGJ398 exhibits potent activity against FGFR1-3 (IC₅₀: 0.9-1.4 nM), its inhibition of FGFR4 is significantly weaker (IC₅₀: 60 nM), creating a therapeutic gap for FGFR4-dependent malignancies [2] [4]. Additionally, the transient cytostatic effects observed with BGJ398 in FRS2-amplified liposarcomas highlighted the need for more potent inhibitors capable of inducing sustained antitumor responses [2].

The structural design of LY2874455 features a dichloropyridyl moiety and indazole core that optimize interactions with the FGFR kinase domain's ATP-binding pocket. This molecular architecture enables balanced inhibition across all FGFR isoforms while maintaining selectivity against unrelated kinases [4] [8]. Unlike covalent FGFR inhibitors, LY2874455 functions as a reversible ATP-competitive inhibitor, potentially reducing off-target effects [4] [9].

Table 2: Comparative Biochemical Profiles of Selective FGFR Inhibitors

InhibitorFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Primary Isoform Specificity
LY28744552.82.66.46Pan-FGFR
BGJ398 (Infigratinib)0.91.41.060FGFR1-3
Erdafitinib1.22.53.05.7Pan-FGFR
AZD45470.20.51.8165FGFR1-3

LY2874455: Pharmacological Profile and Pan-FGFR Inhibition Specificity

LY2874455 demonstrates balanced inhibition across all FGFR isoforms with biochemical IC₅₀ values of 2.8 nM (FGFR1), 2.6 nM (FGFR2), 6.4 nM (FGFR3), and 6 nM (FGFR4) in cell-free assays [4] [7] [9]. This equipotent activity translates to functional cellular effects, with LY2874455 inhibiting FGF-induced ERK phosphorylation in HUVECs and RT-112 cells at IC₅₀ values ranging from 0.3 to 0.8 nM [9] [10]. The compound also directly suppresses FGFR2 phosphorylation in gastric cancer cell lines (SNU-16, KATO-III) with IC₅₀ values of 0.8 and 1.5 nM, respectively [9].

The molecular mechanism involves competitive ATP-binding site occupation within the FGFR kinase domain. This binding prevents receptor autophosphorylation and subsequent activation of downstream effectors. Specifically, LY2874455 inhibits phosphorylation of FRS2 (FGFR substrate 2), the immediate downstream adaptor protein in FGFR signaling, at concentrations as low as 0.8 nM [9] [10]. Consequently, it suppresses activation of MAPK/ERK, PI3K/AKT, and STAT pathways—critical mediators of cancer cell survival and proliferation [1] [10].

Pharmacokinetic studies reveal favorable oral bioavailability and dose-dependent exposure. The compound has an effective half-life of approximately 12 hours, supporting twice-daily dosing regimens in clinical settings [5]. At pharmacologically relevant concentrations (100 nM), LY2874455 achieves 50% clonogenic cell death and 60-70% suppression of ERK phosphorylation, confirming target engagement [1] [10]. This concentration has been successfully employed in multiple preclinical models to evaluate antitumor efficacy and combination effects [1] [10].

Beyond monotherapy applications, LY2874455 demonstrates significant radiosensitizing properties. In radioresistant cancer cell lines (H1703, A549, H1299), 100 nM LY2874455 enhanced sensitivity to X-ray irradiation by 31-62% at the D₅₀ (dose required for 50% clonogenic survival). Mechanistically, this combination induced mitotic catastrophe characterized by multinucleated cells and aberrant nuclear morphology—a hallmark of radiation-induced cell death [1] [10]. In A549 xenograft models, combined LY2874455 (3 mg/kg orally) and radiation (10 Gy) significantly suppressed tumor growth compared to either modality alone, without observable toxicity [10].

LY2874455 also exhibits synergistic potential with other therapeutic modalities. In FRS2-amplified dedifferentiated liposarcoma models, it demonstrated superior efficacy compared to BGJ398, inducing sustained growth inhibition and moderate apoptosis [2]. This enhanced activity stems from its broader inhibition profile and more complete suppression of FGFR-dependent survival pathways, particularly in tumors dependent on FGFR4 signaling.

Table 3: Preclinical Efficacy of LY2874455 Across Cancer Models

Cancer ModelGenetic FeaturesLY2874455 Concentration/DoseKey OutcomesReference
A549 XenograftFGFR1-4 wild-type3 mg/kg oral (7 days) + 10 Gy X-raySignificant tumor growth suppression vs monotherapy [10]
H1299 CellsFGFR1-4 wild-type100 nM53% increased radiation sensitivity [1] [10]
DDLPS Cell LinesFRS2 amplification100-1000 nMSustained growth inhibition, apoptosis induction [2]
RT-112 XenograftFGFR3 overexpression3 mg/kg BIDTumor regression (TED₉₀: 3 mg/kg) [4] [9]
OPM-2 XenograftFGFR3 mutant3 mg/kg BIDSignificant tumor regression [9]

Properties

CAS Number

1254473-64-7

Product Name

LY2874455

IUPAC Name

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol

Molecular Formula

C21H19Cl2N5O2

Molecular Weight

444.3 g/mol

InChI

InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1

InChI Key

GKJCVYLDJWTWQU-CXLRFSCWSA-N

SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

LY2874455; LY 2874455; LY-2874455.

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.